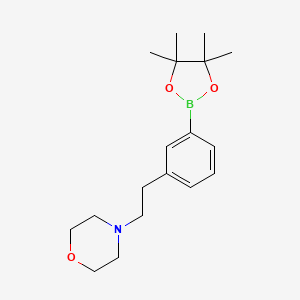

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine

Descripción general

Descripción

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is a chemical compound that features a morpholine ring attached to a phenethyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be synthesized by reacting pinacol with boron trihalides or boronic acids under controlled conditions.

Coupling Reaction: The boronic ester is then coupled with a suitable phenethyl halide derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to modify the boronic ester or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Reduced boronic ester derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of boron compounds can exhibit significant anticancer properties. The incorporation of the morpholine moiety may enhance the bioactivity of the compound by improving its solubility and facilitating cellular uptake. For instance, studies have shown that similar boron-containing compounds can inhibit specific enzymes involved in cancer cell proliferation, such as tryptophan hydroxylase .

Neurotransmitter Modulation

The compound may also play a role in modulating neurotransmitter systems. Tryptophan hydroxylase inhibitors derived from morpholine structures have been explored for their potential therapeutic effects in treating mood disorders and other neurological conditions . The presence of the boron atom could enhance the selectivity and efficacy of these inhibitors.

Organic Synthesis

Building Block for Complex Molecules

Due to its ability to participate in various chemical reactions, this compound serves as a valuable building block in organic synthesis. It can be utilized in multi-component reactions (MCRs) to generate complex heterocyclic scaffolds. For example, the Ugi reaction combined with subsequent transformations has been successfully employed to synthesize diverse polycyclic compounds .

Functionalization of Aromatic Compounds

The boron moiety allows for selective functionalization of aromatic rings, making it a useful reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and constructing complex organic molecules with applications in pharmaceuticals and agrochemicals .

Materials Science

Development of Advanced Materials

The unique properties of boron compounds enable their use in developing advanced materials such as polymers and nanomaterials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that boron-containing polymers exhibit improved flame retardancy and lower smoke generation during combustion .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological and chemical applications. The morpholine ring can also interact with biological targets, potentially affecting molecular pathways involved in signal transduction and enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A compound with three boronic ester groups, used in similar applications but with different reactivity and properties.

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Another boronic ester compound with multiple boron groups, used in materials science and organic synthesis.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a boronic ester group, used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is unique due to the combination of the morpholine ring and the boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Actividad Biológica

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 852227-95-3 |

| Molecular Formula | C16H24BNO3 |

| Molecular Weight | 289.18 g/mol |

| InChI Key | NCJDKFFODGZRRL-UHFFFAOYSA-N |

| Synonyms | 3-Morpholinophenylboronic acid pinacol ester |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom in the dioxaborolane moiety is known to participate in biochemical reactions through coordination with biomolecules. This interaction can influence signaling pathways and enzymatic activities.

Biological Activity

- Anticancer Activity : Studies have shown that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasomal degradation pathways. The specific interactions of this compound with cancer cell lines have been explored in vitro.

- Neuroprotective Effects : Morpholine derivatives have been investigated for their neuroprotective effects. The compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | Konstantinidou et al. |

| Neuroprotective | Moderate | |

| Antimicrobial | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds indicates that modifications on the morpholine ring and the dioxaborolane moiety can significantly influence biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Morpholine Substituents | Increased neuroprotection |

| Boron Complexation | Enhanced anticancer efficacy |

Propiedades

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-6-15(14-16)8-9-20-10-12-21-13-11-20/h5-7,14H,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGBEMSMXAGTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412014 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-82-1 | |

| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.